
N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate: is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate typically involves the reaction of dodecylamine with diethyl sulfate and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reaction of dodecylamine with diethyl sulfate to form N,N-diethyl-dodecylamine.
Step 2: Reaction of N,N-diethyl-dodecylamine with 2-chloroethanol to form N,N-diethyl-N-(2-hydroxyethyl)dodecan-1-aminium chloride.
Step 3: Conversion of N,N-diethyl-N-(2-hydroxyethyl)dodecan-1-aminium chloride to this compound by reacting with sodium ethanesulfonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate is used as a surfactant in chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other complex molecules.
Biology: In biological research, this compound is used to study cell membrane interactions and protein solubilization. Its surfactant properties make it useful in the extraction and purification of membrane proteins.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: Industrially, it is used in formulations of detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in various cleaning and personal care products.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, forming micelles. This action enhances the solubility of hydrophobic compounds and facilitates their interaction with aqueous environments. The molecular targets include cell membranes and hydrophobic molecules, where it disrupts lipid bilayers and enhances permeability.
Comparaison Avec Des Composés Similaires
- N-(2-Hydroxyethyl)dodecanamide
- N,N-Bis(2-hydroxyethyl)dodecanamide
- N-(2-Hydroxyethyl)ethylenediamine
Comparison: N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate is unique due to its ethanesulfonate group, which imparts distinct surfactant properties compared to other similar compounds. While N-(2-Hydroxyethyl)dodecanamide and N,N-Bis(2-hydroxyethyl)dodecanamide also exhibit surfactant properties, they lack the ethanesulfonate group, making them less effective in reducing surface tension. N-(2-Hydroxyethyl)ethylenediamine, on the other hand, is more commonly used as a ligand in coordination chemistry rather than as a surfactant.
Propriétés
Numéro CAS |
824944-74-3 |
|---|---|
Formule moléculaire |
C20H45NO4S |
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
dodecyl-diethyl-(2-hydroxyethyl)azanium;ethanesulfonate |
InChI |
InChI=1S/C18H40NO.C2H6O3S/c1-4-7-8-9-10-11-12-13-14-15-16-19(5-2,6-3)17-18-20;1-2-6(3,4)5/h20H,4-18H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
ZQUMIJOIEJUHOE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](CC)(CC)CCO.CCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


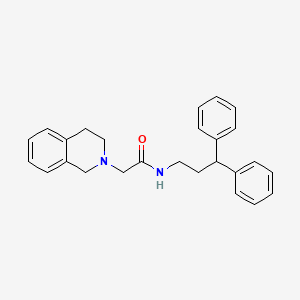
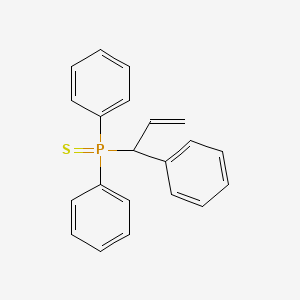
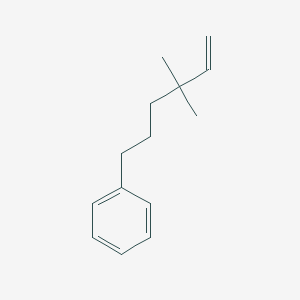
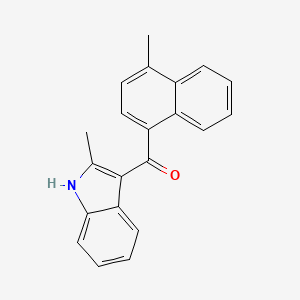
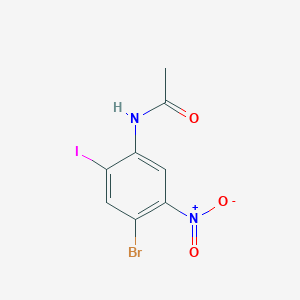
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
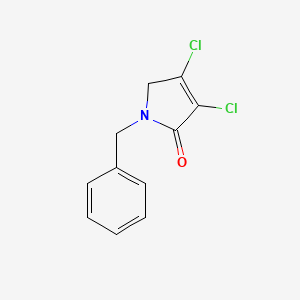

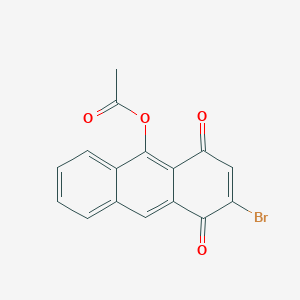
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
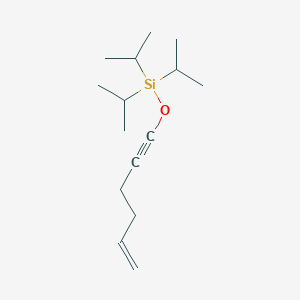
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
